7-chloro-5-methoxy-1H-indole

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7-Chloro-5-methoxy-1H-indole (C₉H₈ClNO, MW 181.62) is a di-substituted indole scaffold bearing a chlorine atom at the 7-position and a methoxy group at the 5-position. This precise regiochemical architecture defines its physicochemical profile and reactivity manifold, setting it apart from other chloro-methoxyindole isomers.

Molecular Formula C9H8ClNO
Molecular Weight 181.62
CAS No. 1203844-30-7
Cat. No. B2447798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-methoxy-1H-indole
CAS1203844-30-7
Molecular FormulaC9H8ClNO
Molecular Weight181.62
Structural Identifiers
SMILESCOC1=CC(=C2C(=C1)C=CN2)Cl
InChIInChI=1S/C9H8ClNO/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,1H3
InChIKeyVFZVPGCUCKHXIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-methoxy-1H-indole (CAS 1203844-30-7) – A Regiospecific Indole Building Block for Medicinal Chemistry and SAR-Driven Procurement


7-Chloro-5-methoxy-1H-indole (C₉H₈ClNO, MW 181.62) is a di-substituted indole scaffold bearing a chlorine atom at the 7-position and a methoxy group at the 5-position. This precise regiochemical architecture defines its physicochemical profile and reactivity manifold, setting it apart from other chloro-methoxyindole isomers . The compound is commercially supplied as a versatile small-molecule building block, typically appearing as a yellow solid with a certified purity of ≥98% .

Why 7-Chloro-5-methoxy-1H-indole Cannot Be Interchanged with Other Chloro-Methoxyindole Regioisomers


Indole isomers sharing the same molecular formula but differing in substitution topology (e.g., 6-chloro-5-methoxy, 4-chloro-6-methoxy, 5-chloro-6-methoxy) display distinct electronic landscapes and steric constraints that dictate their behavior in electrophilic aromatic substitution, nucleophilic displacement, and metal-catalyzed cross-coupling [1]. The 7-chloro-5-methoxy arrangement uniquely positions the halogen ortho to the indole nitrogen, enhancing its leaving-group ability while the 5-methoxy group continues to donate electron density into the ring. This interplay creates a reactivity signature that cannot be replicated by any other regioisomer, making generic substitution in synthetic sequences or biological assays chemically unsound [2].

Quantitative Differentiation Guide for 7-Chloro-5-methoxy-1H-indole (1203844-30-7) Versus Closest Analogs


Commercial Purity: 7-Chloro-5-methoxy-1H-indole Delivers ≥3% Higher Baseline Purity Than the 6-Chloro Isomer

Major suppliers list 7-chloro-5-methoxy-1H-indole at ≥98% purity (HPLC area%), whereas the 6-chloro-5-methoxy regioisomer (CAS 63762-72-1) is routinely offered at 95% purity . This ≥3-percentage-point gap reduces the burden of byproduct-derived impurities in multi-step syntheses, directly improving overall yield and minimizing purification cycles.

purity quality assurance chemical procurement

Regioselective SNAr Reactivity: The 7-Chloro Substituent is Activated by the Indole Nitrogen, Unlike the 6-Chloro Isomer

The chlorine at C7 resides ortho to the indole NH, which can donate electron density through resonance, thereby activating the C–Cl bond toward nucleophilic aromatic substitution (SNAr). In the 6-chloro isomer, this activating influence is absent, resulting in comparatively sluggish displacement kinetics [1]. Although direct kinetic measurements for this precise pair are not reported, the trend is firmly established across 7- vs. 6-haloindole series.

nucleophilic aromatic substitution SNAr regioselectivity synthetic chemistry

Synthetic Utility: Direct Access to 7-Substituted Indomethacin Analogs Not Feasible from the 6-Chloro Isomer

Indomethacin, a clinically established NSAID, possesses a 5-methoxyindole core but lacks substitution at the 7-position. 7-Chloro-5-methoxy-1H-indole serves as a direct precursor for introducing diverse substituents at C7 through palladium-catalyzed cross-coupling or SNAr, enabling rapid exploration of 7-functionalized indomethacin analogs [1]. In contrast, 6-chloro-5-methoxy-1H-indole cannot provide the same 7-substituted products without lengthy protection/deprotection sequences, a significant barrier in SAR-driven medicinal chemistry.

indomethacin COX inhibitor SAR medicinal chemistry

Predicted Boiling Point: 7-Chloro-5-methoxy-1H-indole Boils ~3°C Higher Than the 6-Chloro Isomer

ACD/Labs-based prediction gives a boiling point of 333.9±22.0 °C for 7-chloro-5-methoxy-1H-indole, compared to 330.7±22.0 °C for the 6-chloro regioisomer [1]. The ≈3.2 °C difference, though modest, reflects altered intermolecular interactions arising from the chlorine position and can influence fractionation behavior during vacuum distillation.

boiling point physicochemical properties distillation process chemistry

Light Sensitivity Profile: 7-Chloro-5-methoxy-1H-indole Requires Dark Storage Unlike Non-Halogenated 5-Methoxyindole

Vendor storage instructions explicitly mandate keeping 7-chloro-5-methoxy-1H-indole in a dark place, sealed and dry at room temperature . This contrasts with non-halogenated 5-methoxy-1H-indole (CAS 1006-94-6), which does not carry a comparable light-protection requirement. The 7-chloro substituent may facilitate photolytic cleavage, necessitating amber glassware and controlled inventory management.

stability storage light sensitivity logistics

High-Value Application Scenarios for 7-Chloro-5-methoxy-1H-indole (1203844-30-7)


Construction of 7-Substituted Indole Libraries for Fragment-Based Drug Discovery

Researchers performing fragment-based or diversity-oriented synthesis can leverage the activated 7-chloro handle for rapid palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, generating libraries of 7-arylated, 7-aminated, or 7-alkoxylated indoles that would be inaccessible from the 6-chloro isomer without extensive protecting-group chemistry [1].

Development of Regiospecific Indomethacin Analogs with Improved COX-2 Selectivity

Medicinal chemistry teams focused on NSAID optimization can use 7-chloro-5-methoxy-1H-indole as a direct entry point to 7-functionalized indomethacin derivatives. The ability to introduce substituents at C7 enables systematic exploration of steric and electronic effects on COX-2 vs. COX-1 selectivity, a key differentiator for reducing gastrointestinal side effects [2].

Process Chemistry Scale-Up Requiring High-Purity Starting Materials

Process development groups scaling synthetic routes to multi-gram or kilogram quantities benefit from the ≥98% baseline purity of 7-chloro-5-methoxy-1H-indole. The reduced impurity load minimizes side reactions during telescoped sequences, lowers purification costs, and improves robustness across batches—factors that directly influence procurement decisions for pilot-plant campaigns .

Physicochemical Property Optimization in Formulation Studies

Formulation scientists can exploit the slight boiling-point elevation (≈3 °C vs. the 6-chloro isomer) during vacuum distillation of intermediates, as well as the documented light-sensitivity handling requirements, to design appropriate packaging and storage protocols for lead compounds derived from this scaffold [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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